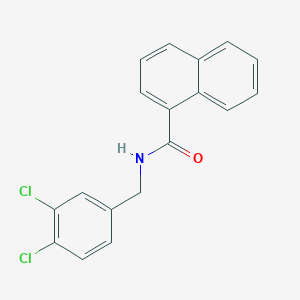

N-(3,4-dichlorobenzyl)-1-naphthamide

カタログ番号:

B458232

分子量:

330.2g/mol

InChIキー:

MZSYYYYNCAEFHO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(3,4-Dichlorobenzyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide backbone (a naphthalene ring fused with an amide group) substituted with a 3,4-dichlorobenzyl moiety at the nitrogen atom.

特性

分子式 |

C18H13Cl2NO |

|---|---|

分子量 |

330.2g/mol |

IUPAC名 |

N-[(3,4-dichlorophenyl)methyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H13Cl2NO/c19-16-9-8-12(10-17(16)20)11-21-18(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-10H,11H2,(H,21,22) |

InChIキー |

MZSYYYYNCAEFHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3rd position and a phenyl group at the nitrogen atom (Fig. 1).

- Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers with thermal stability .

- Comparison :

- Both compounds contain aromatic chlorinated substituents, but their backbones differ significantly (naphthamide vs. phthalimide).

- N-(3,4-Dichlorobenzyl)-1-naphthamide lacks the cyclic anhydride structure critical for polyimide synthesis, limiting its utility in polymer chemistry.

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-2-ol (Compound 6f, )

- Structure : A triazole-containing antifungal agent with a 3,4-dichlorobenzyl group, a difluorophenyl ring, and a hydroxyethyl side chain.

- Bioactivity : Exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), outperforming fluconazole and matching itraconazole .

- Comparison: Both compounds share the 3,4-dichlorobenzyl group, which likely enhances membrane penetration and target binding. The triazole core in Compound 6f is critical for inhibiting fungal lanosterol 14α-demethylase, whereas the naphthamide backbone may interact with different biological targets.

N-(3,4-Dichlorobenzyl)-3-benzyloxy-1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide ()

- Structure : A pyridine-based carboxamide with a 3,4-dichlorobenzyl group, benzyloxy substituent, and hydroxyethyl chain.

- Synthesis: Prepared via a multi-step reaction involving ethanolamine and sodium carbonate, highlighting the versatility of dichlorobenzyl groups in synthetic protocols .

- Comparison :

- Both compounds are carboxamides with dichlorobenzyl moieties, but the pyridine ring in this analogue introduces distinct electronic and steric properties.

- The hydroxyethyl group may improve solubility, a feature absent in the naphthamide derivative.

Comparative Data Table

Key Research Findings and Implications

- Role of Dichlorobenzyl Groups: The 3,4-dichlorobenzyl moiety is a recurring motif in bioactive compounds, enhancing lipophilicity and target affinity.

- Structural Trade-offs : While phthalimides excel in polymer synthesis due to their rigid cores, naphthamide derivatives may offer greater flexibility for drug design due to their planar aromatic systems .

- Synthetic Feasibility : demonstrates that dichlorobenzyl-substituted carboxamides can be synthesized efficiently, supporting the scalability of this compound for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。